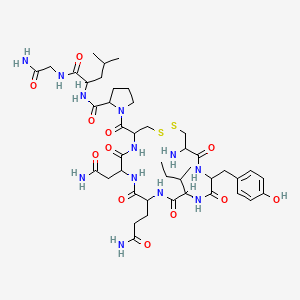
trideuterio(113C)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trideuterio(113C)methanol is a compound where the hydrogen atoms in methanol are replaced by deuterium, a heavier isotope of hydrogen, and the carbon atom is the isotope 13C. This isotopic labeling makes this compound a valuable tool in various scientific fields, particularly in nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Trideuterio(113C)methanol can be synthesized through several methods. One common approach involves the reaction of trideuterio(113C)methane with formaldehyde in the presence of a catalyst. The reaction conditions typically include a temperature range of 50-100°C and a pressure of 1-5 atm. Another method involves the reduction of trideuterio(113C)formaldehyde using a reducing agent such as lithium aluminum deuteride.
Industrial Production Methods
Industrial production of this compound often involves the use of deuterated precursors and specialized reactors to ensure high purity and yield. The process may include steps such as catalytic hydrogenation, distillation, and purification to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Trideuterio(113C)methanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to trideuterio(113C)formaldehyde or trideuterio(113C)formic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced to trideuterio(113C)methane using strong reducing agents such as lithium aluminum deuteride.
Substitution: It can undergo substitution reactions where the deuterium atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and oxygen under acidic or basic conditions.
Reduction: Lithium aluminum deuteride, sodium borohydride, and hydrogen gas with a catalyst.
Substitution: Halogenating agents, acids, and bases under various conditions.
Major Products
Oxidation: Trideuterio(113C)formaldehyde, trideuterio(113C)formic acid.
Reduction: Trideuterio(113C)methane.
Substitution: Various deuterated derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
Trideuterio(113C)methanol has numerous applications in scientific research:
Chemistry: Used as a tracer in NMR spectroscopy to study reaction mechanisms and molecular structures.
Biology: Employed in metabolic studies to trace the incorporation of deuterium and 13C into biological molecules.
Medicine: Utilized in drug development and pharmacokinetic studies to understand the metabolism and distribution of drugs.
Industry: Applied in the production of deuterated solvents and reagents for various industrial processes.
Mécanisme D'action
The mechanism by which trideuterio(113C)methanol exerts its effects is primarily through isotopic labeling. The presence of deuterium and 13C allows for detailed tracking and analysis of chemical reactions and biological processes. The molecular targets and pathways involved depend on the specific application, such as the interaction with enzymes in metabolic studies or the behavior in NMR spectroscopy.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trideuterio(113C)methane: A methane derivative with similar isotopic labeling.
Trideuterio(113C)formaldehyde: An oxidized form of trideuterio(113C)methanol.
Trideuterio(113C)formic acid: Another oxidized product of this compound.
Uniqueness
This compound is unique due to its combination of deuterium and 13C isotopic labeling, which provides enhanced sensitivity and resolution in analytical techniques. This makes it particularly valuable in NMR spectroscopy and other applications requiring precise tracking of molecular interactions.
Propriétés
Formule moléculaire |
CH4O |
|---|---|
Poids moléculaire |
36.053 g/mol |
Nom IUPAC |
trideuterio(113C)methanol |
InChI |
InChI=1S/CH4O/c1-2/h2H,1H3/i1+1D3 |
Clé InChI |
OKKJLVBELUTLKV-KQORAOOSSA-N |
SMILES isomérique |
[2H][13C]([2H])([2H])O |
SMILES canonique |
CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


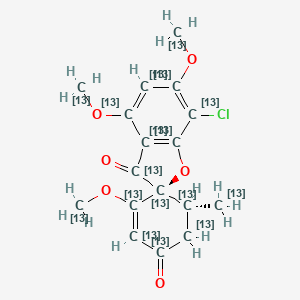

![n-[(1r)-2-Hydroxy-1-phenylethyl]benzamide](/img/structure/B15088590.png)
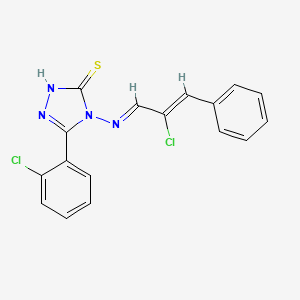
![(1S,4R)-2-ethyl-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B15088631.png)
![4-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-chlorobenzoate](/img/structure/B15088634.png)
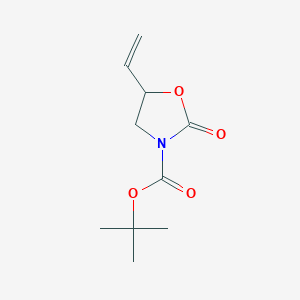
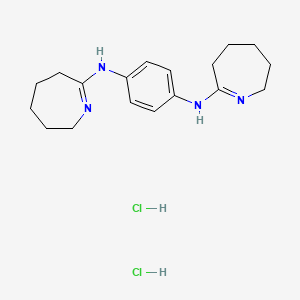
![[1-(Diphenylphosphino)ethyl]ferrocene](/img/structure/B15088647.png)

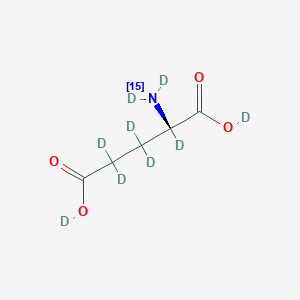
![[4-[(E)-[[2-(4-ethylphenoxy)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate](/img/structure/B15088676.png)

